molecular formula C16H16N2O2S B2483095 N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946368-04-3

N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B2483095
CAS No.: 946368-04-3
M. Wt: 300.38
InChI Key: JFAREWXXYFLEDT-UHFFFAOYSA-N
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Description

N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.38. The purity is usually 95%.
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Scientific Research Applications

  • Structural Aspects and Fluorescence Properties : A study by Karmakar, Sarma, and Baruah (2007) focused on the structural aspects of amide-containing isoquinoline derivatives, similar to the compound . They discovered that these compounds, when treated with certain acids, could form gels or crystalline solids. Furthermore, they found that these compounds exhibit strong fluorescence emissions, which vary depending on their protonated state or interaction with other compounds (Karmakar, Sarma, & Baruah, 2007).

  • Antimicrobial Activity : Zaki, Kamal El‐Dean, Radwan, and Sayed (2019) synthesized a series of tetrahydrothieno[2,3-c]isoquinolines, which were then tested for antimicrobial activity. Their study revealed that these compounds exhibited promising activities against various pathogenic strains of bacteria and fungi (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).

  • Antidote Properties for Herbicides : A 2009 study mentioned that haloacyl 1-substituted-1,2,3,4-tetrahydroisoquinoline compounds, similar in structure to the compound , serve as antidotes for various herbicides. These compounds are especially effective in protecting against acetamide herbicides used in corn (Cacm Staff, 2009).

  • Antiviral and Antiapoptotic Effects : Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects, reducing viral load and increasing survival in infected mice (Ghosh et al., 2008).

  • Calpain Inhibitors and Synthesis of Functionalized 1-Chloroisoquinolines : Research by Chicharro, Alonso, Arán, and Herradón (2008) explored the synthesis of functionalized 1-chloroisoquinolines, demonstrating their potential as calpain inhibitors. These compounds can be useful as therapeutic agents in various pathologies (Chicharro, Alonso, Arán, & Herradón, 2008).

  • Antiproliferative Activities Against Cancer Cell Lines : A study by Chen et al. (2013) synthesized certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, testing their antiproliferative activities against various human cancer cell lines. These compounds demonstrated significant activity, particularly against nasopharyngeal carcinoma (Chen et al., 2013).

  • Synthesis of Novel Heterocycles with Antibacterial Activity : Bhoi, Borad, Parmar, and Patel (2015) synthesized novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage. These novel heterocycles showed broad-spectrum antibacterial activity against tested microorganisms (Bhoi, Borad, Parmar, & Patel, 2015).

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(19)17-13-7-6-12-4-2-8-18(14(12)10-13)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAREWXXYFLEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.